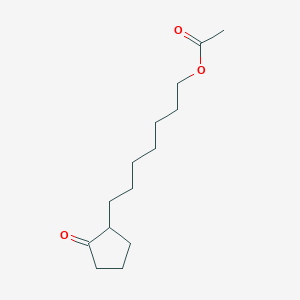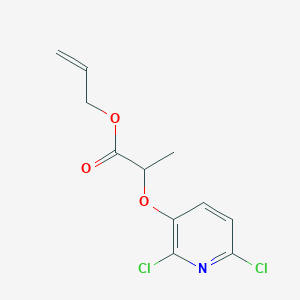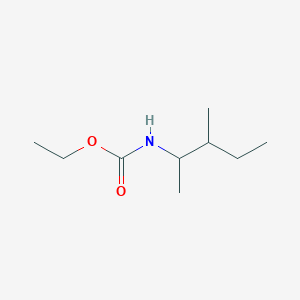
Ethyl (3-methylpentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes an ethyl group, a 3-methylpentan-2-yl group, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methylpentan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. In this case, 3-methylpentan-2-amine can be reacted with ethyl chloroformate or phosgene to produce this compound. The process is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 3-methylpentan-2-amine and ethyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or nitriles.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methylpentan-2-amine and ethyl alcohol.
Oxidation: Amides or nitriles.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl (3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as a protecting group, it can temporarily block the reactive sites of amines, preventing unwanted reactions during synthesis. The carbamate group can be cleaved under specific conditions, releasing the free amine . In biological systems, it may inhibit enzymes by forming stable carbamate-enzyme complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- tert-Butyl carbamate
Comparison
Ethyl (3-methylpentan-2-yl)carbamate is unique due to its branched alkyl group, which can influence its reactivity and stability compared to other carbamates. For example, tert-Butyl carbamate is more sterically hindered, making it less reactive in certain reactions. Phenyl carbamate, on the other hand, has an aromatic ring that can participate in π-π interactions, affecting its properties .
Eigenschaften
CAS-Nummer |
62603-57-0 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
ethyl N-(3-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-7(3)8(4)10-9(11)12-6-2/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
PRFFHMZHXJELJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
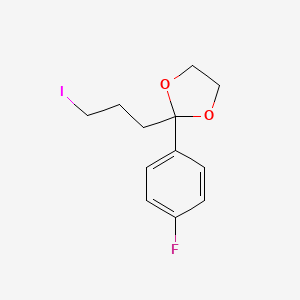

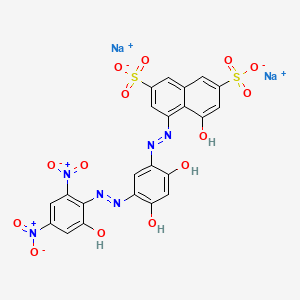
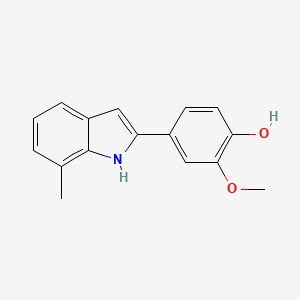
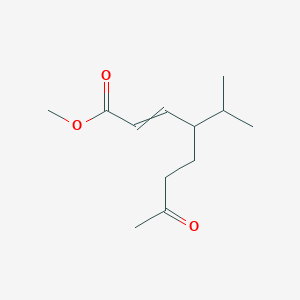
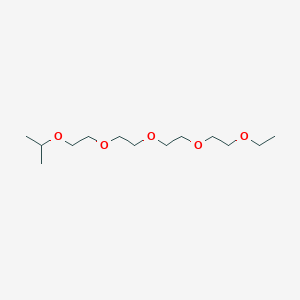
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)

